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Ytterbium(III) i-propoxide

Cat. No.: B12059591
M. Wt: 353.33 g/mol
InChI Key: ANWPCIPARULLMO-UHFFFAOYSA-N
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Description

Significance of Lanthanide Alkoxides in Contemporary Chemistry

Lanthanide alkoxides represent a class of organometallic compounds that have found diverse and critical applications across modern chemistry. Their utility stems from the unique properties of lanthanide ions, which act as Lewis acidic centers. This characteristic is fundamental to their role in catalysis and materials science. The applications of lanthanide alkoxides are varied, ranging from their use in homogeneous catalysis for organic reactions to their function as precursors in the synthesis of high-purity oxide materials. osti.gov The development of new asymmetric catalysts, particularly those based on lanthanides, is of great interest for the pharmaceutical and fine chemical industries, which rely on the production of optically pure compounds. bohrium.com

In materials science, lanthanide alkoxides, including heterometallic variants containing two or more different metals, are valued as precursors for creating ultrapure multicomponent oxides. gelest.com These materials are synthesized through methods like sol-gel processing and metal-organic chemical vapor deposition (MOCVD). gelest.comamericanelements.com The use of alkoxide precursors offers significant advantages over traditional solid-state synthesis routes, including lower formation and crystallization temperatures, high purity, and superior compositional uniformity at the molecular level. gelest.com Research has also focused on tailoring the properties of these alkoxides, such as by using fluorinated ligands to increase the Lewis acidity of the metal center for enhanced catalytic activity. bohrium.com

Overview of Ytterbium(III) i-propoxide as a Precursor and Reagent in Materials Science and Organic Synthesis

This compound, with the chemical formula Yb(OC₃H₇)₃, is an off-white powder that serves as a versatile tool in both materials science and organic synthesis. smolecule.com Its reactivity and solubility in organic solvents make it an ideal starting material for various chemical transformations. smolecule.comfishersci.ca

As a precursor in materials science , this compound is primarily used for the fabrication of ytterbium-containing materials, especially thin films and nanoparticles. A key application is its thermal decomposition to produce high-purity ytterbium oxide (Yb₂O₃), a valuable material in electronics and nanotechnology. smolecule.com In the sol-gel process, it is a crucial component for synthesizing complex oxide thin films. For instance, it is used alongside lead acetate (B1210297), niobium ethoxide, and titanium isopropoxide to create highly oriented Pb[Yb₁/₂Nb₁/₂]O₃–PbTiO₃ (PYbN–PT) thin films, which have potential applications in micro-electromechanical systems (MEMS). aip.orgnih.gov Research has also demonstrated its use in preparing Yb₂O₃ buffer layers on textured nickel substrates, a critical step in the development of high-temperature superconducting wires. osti.gov

As a reagent and catalyst in organic synthesis , this compound is recognized for its ability to promote stereoselective reactions. The ytterbium ion can influence the steric and electronic environment of a reaction, guiding it toward a specific stereoisomer. smolecule.com It effectively catalyzes a variety of transformations, including:

Ring-Opening Polymerization : Initiating the polymerization of cyclic monomers to produce polymers with well-defined structures. smolecule.com

Stereoselective Conjugate Additions : Facilitating the formation of specific stereoisomers in addition reactions. smolecule.comfishersci.cathermofisher.com

Diels-Alder Reactions : Catalyzing stereoselective intramolecular Diels-Alder reactions to synthesize complex organic molecules. alfachemic.com

Other Reactions : It is also employed for generating reactive enolates, in allylic substitutions, and for the cyano-phosphorylation of enones. fishersci.cathermofisher.comsigmaaldrich.com

In comparative studies, this compound has shown advantages over other catalysts. For example, in the reductive amination of certain ketones, using ytterbium(III) acetate (which can be formed in situ or related to isopropoxide reactions) led to significantly higher diastereoselectivity compared to the more traditional titanium(IV) isopropoxide method. researchgate.net

Table 1: Selected Applications of this compound

Field Application Description References
Materials Science Thin Film Deposition Precursor for Pb[Yb₁/₂Nb₁/₂]O₃–PbTiO₃ (PYbN–PT) films via sol-gel process. aip.org, nih.gov
High-Purity Oxide Synthesis Decomposes upon heating to form pure ytterbium oxide (Yb₂O₃). smolecule.com
Buffer Layer Fabrication Used to create Yb₂O₃ precursor solutions for depositing buffer layers on substrates for superconductors. osti.gov
Organic Synthesis Catalysis Catalyst for stereoselective intramolecular Diels-Alder reactions. alfachemic.com
Polymerization Initiator for ring-opening polymerizations. smolecule.com
Stereoselective Reactions Catalyst for stereoselective conjugate additions, allylic substitutions, and generation of reactive enolates. smolecule.com, thermofisher.com, fishersci.ca

Scope of Academic Research Endeavors Involving this compound

The unique properties of this compound have spurred a wide range of academic research projects. These investigations span from fundamental studies of its chemical structure and reactivity to its application in cutting-edge technologies. A significant portion of research focuses on its role as a precursor in materials synthesis. Scientists have extensively studied its use in sol-gel and metal-organic decomposition techniques to fabricate thin films with specific crystallographic orientations and electrical properties. aip.orgnih.gov Other work has focused on preparing Yb₂O₃ precursor solutions for creating epitaxial buffer layers, which are essential for applications like coated conductors. osti.gov Research also extends to the synthesis of other nanomaterials, such as ytterbium phosphates (YbPO₄), and their incorporation into glass matrices for potential use in optical fibers and lasing applications. researchgate.net

In the realm of catalysis, academic research explores the utility of this compound in facilitating stereoselective organic transformations. Studies have detailed its effectiveness in promoting ring-opening reactions, conjugate additions, and Diels-Alder reactions, often with a focus on achieving high levels of stereocontrol. smolecule.comalfachemic.com Furthermore, it is used as a starting material to synthesize more complex, heterometallic alkoxides, such as bimetallic iron-lanthanide compounds, to investigate their unique structural and catalytic properties. researchgate.netrsc.org Research groups continue to explore its potential, comparing its catalytic activity against other metal complexes to optimize reaction conditions and improve yields and selectivity for the synthesis of valuable chemical intermediates. researchgate.net

Table 2: Chemical and Physical Properties of this compound

Property Value References
Chemical Formula C₉H₂₁O₃Yb or [(CH₃)₂CHO]₃Yb sigmaaldrich.com, nih.gov
Molecular Weight ~350.30 g/mol alfachemic.com, scbt.com, sigmaaldrich.com
Appearance Off-white powder/solid smolecule.com
IUPAC Name Ytterbium(3+) tris(propan-2-olate) alfachemic.com, nih.gov
Solubility Soluble in tetrahydrofuran (B95107) (THF), isopropanol, hexane, and toluene. Reacts with water. smolecule.com, fishersci.ca
Decomposition Decomposes upon heating. smolecule.com, fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H24O3Yb B12059591 Ytterbium(III) i-propoxide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H24O3Yb

Molecular Weight

353.33 g/mol

IUPAC Name

propan-1-ol;ytterbium

InChI

InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3;

InChI Key

ANWPCIPARULLMO-UHFFFAOYSA-N

Canonical SMILES

CCCO.CCCO.CCCO.[Yb]

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of Ytterbium Iii I Propoxide Complexes

Ligand Environment and Coordination Geometry Studies in Ytterbium(III) Systems

The Ytterbium(III) ion (Yb³⁺) exhibits a strong tendency to form complexes with a variety of ligands, leading to diverse coordination numbers and geometries. This is driven by the ion's large size and oxophilic nature. While the simple isopropoxide is a fundamental ligand, extensive research has been conducted on Yb(III) complexes featuring other donor atoms, particularly nitrogen and oxygen, which reveals the metal center's coordination flexibility.

Studies on derivatives and related systems show that the coordination environment around the Yb(III) center is highly adaptable. For instance, complexes with π-conjugated bipyridine ligands have been synthesized and structurally characterized. In one such case, a Ytterbium(III) ion was found to be coordinated by six oxygen atoms from hexafluoroacetylacetonate (hfac⁻) ligands and two nitrogen atoms from a bipyridine ligand, resulting in an eight-coordinate geometry. rsc.org Another study investigated a complex with the formula [Yb(bpy)₂Cl₃·OH₂], further highlighting the compatibility of Yb(III) with N-donor heterocyclic ligands. nih.gov

More complex ligand systems, such as porphyrinates and Kläui's tripodal ligands, create unique coordination spheres. In a series of highly emissive near-infrared complexes, the Yb(III) ion is seven-coordinate, sandwiched between four nitrogen atoms from a porphyrinate dianion and three oxygen atoms from a Kläui ligand. rsc.org X-ray crystallography of these complexes revealed Yb–N bond lengths in the range of 2.35–2.38 Å and Yb–O bond lengths from 2.20–2.27 Å. rsc.org Even simple anionic ligands like iodide, in the presence of a coordinating solvent like tetrahydrofuran (B95107) (THF), can produce complex ionic structures such as [YbI₂(thf)₅][YbI₄(thf)₂], which features both a seven-coordinate pentagonal-bipyramidal cation and a six-coordinate octahedral anion. researchgate.net

Table 1: Coordination Environments in Representative Ytterbium(III) Complexes
Complex TypeAncillary LigandsCoordination NumberGeometryKey Bond Lengths (Å)Source
Bipyridine ComplexHexafluoroacetylacetonate (hfac⁻), Bipyridine8Not specifiedNot specified rsc.org
Porphyrinate ComplexPorphyrinate, Kläui Tripodal Ligand7Sandwich-typeYb-N: 2.35-2.38, Yb-O: 2.20-2.27 rsc.org
Iodide Complex (Cation)Iodide, Tetrahydrofuran (THF)7Pentagonal-bipyramidalYb-I: 2.9366, Yb-O: 2.340-2.365 researchgate.net
Iodide Complex (Anion)Iodide, Tetrahydrofuran (THF)6OctahedralYb-I: 2.9641-2.9856, Yb-O: 2.279 researchgate.net

Elucidation of Molecular and Supramolecular Architectures of Ytterbium(III) i-propoxide Derivatives

This compound itself, like many metal alkoxides, is prone to oligomerization in the solid state and in non-coordinating solvents. This occurs through the formation of bridging alkoxide groups, where an oxygen atom on an isopropoxide ligand donates to a neighboring Yb center. This process allows the metal ion to expand its coordination sphere beyond the simple monomeric three-coordinate structure, which is electronically and sterically unsaturated.

Furthermore, these molecular building blocks can self-assemble into larger, ordered supramolecular architectures. researchgate.net This assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or further coordination. Porphyrin-based ligands are particularly effective in creating such structures. dokumen.pub While specific studies on the supramolecular architecture of pure this compound are not extensively detailed, the principles are well-established in the broader field of metal-organic frameworks (MOFs) and coordination polymers, where metal-alkoxide clusters can serve as secondary building units (SBUs). For instance, titanium isopropoxide is known to form Ti₆O₆(OⁱPr)₆ clusters that can be incorporated into MOFs, illustrating a pathway for building complex architectures from simple alkoxide precursors. dokumen.pub

Theoretical Investigations of Electronic Structure and Bonding in this compound Complexes

Theoretical and computational studies are crucial for understanding the intricate electronic structure and bonding in Ytterbium(III) complexes, which are defined by the partially filled 4f shell of the Yb³⁺ ion ([Xe] 4f¹³). americanelements.comrsc.org This configuration gives rise to paramagnetism and unique spectroscopic and magnetic properties.

Computational approaches, including Density Functional Theory (DFT) and advanced methods like spin-orbit crystal field (SOCF) calculations, have provided deep insights. chemrxiv.orgrsc.org Studies on paramagnetic Yb(III) alkyl complexes, which serve as models for understanding metal-ligand interactions, have shown that the electronic structure can be described as a single 4f¹³ configuration with an unusually large crystal-field splitting. rsc.org This large splitting results in a ground Kramers doublet that is thermally well-isolated from excited states. rsc.org

These theoretical investigations also probe the nature of the metal-ligand bond. For instance, in some Yb(III) alkyl complexes, computational data indicate that the Yb-Carbon bond possesses some π-character, which is reminiscent of an α-H agostic interaction. rsc.org Furthermore, atomic-level perturbative calculations (SOCF) have been successfully applied to various Yb(III) complexes to investigate and correlate their linear absorption and emission spectra with the crystal field environment. rsc.org These methods help identify the factors contributing to optical linewidths and can be used to screen for materials with specific quantum properties. rsc.org DFT calculations on solvated Yb(III) ions have also been used to determine the structure of complexes in solution and to resolve the electronic energy levels observed in experimental spectra. chemrxiv.org

Table 2: Theoretical Methods and Key Findings for Yb(III) Complexes
Theoretical MethodSystem StudiedKey FindingsSource
DFT, EPR, Solid-State NMRYb(III) alkyl complex4f¹³ configuration with large crystal-field splitting; Yb-C bond has π-character (agostic interaction). rsc.org
Spin-Orbit Crystal Field (SOCF)Various Yb(III) complexesCorrelated crystal field environment with optical absorption/emission; identified contributors to linewidth. rsc.org
DFTYb(III) solvated ions (e.g., in H₂O, DMSO)Determined solution structures and electronic energy levels; resolved microstates from spectra. chemrxiv.org

Solution-Phase Structural Dynamics and Isomerism

In solution, this compound complexes are often not static entities but can exhibit dynamic behavior, including ligand exchange and fluxional processes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for probing these dynamics. researchgate.net

For example, a variable-temperature NMR study of a trans-diiodopentakis(tetrahydrofuran)ytterbium(III) complex revealed a fluxional process occurring in solution, indicating that the ligands are not rigidly fixed to the metal center but can exchange positions or undergo conformational changes on the NMR timescale. researchgate.net This dynamic behavior is common for lanthanide complexes due to their relatively labile coordination spheres.

Theoretical studies complement these experimental findings. In fluid solution, an excited Yb³⁺ ion is expected to undergo several conformational and structural changes before luminescence occurs. chemrxiv.org This is because the excited state lifetime (in the microsecond range) is often longer than the timescale of ligand exchange (nanosecond range), meaning the coordination environment can change during the excited state. chemrxiv.org This dynamic behavior contributes to the broadening of spectral lines observed in solution-phase absorption and emission spectra. The existence of multiple species or isomers in equilibrium is also a possibility in solution, further complicating their spectroscopic analysis but also offering a rich area for dynamic structural studies.

Advanced Spectroscopic and Analytical Characterization of Ytterbium Iii I Propoxide Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ytterbium(III) isopropoxide-derived materials in solution. While ¹H and ¹³C NMR are routinely used to characterize the organic isopropoxide ligands, the study of the metal center and its direct coordination environment can be more complex due to the paramagnetic nature of the Yb(III) ion.

Despite the challenges, specialized NMR techniques can provide valuable structural information. For instance, in studies of lanthanide alkoxide complexes, ¹H NMR spectroscopy has been used to probe the solution behavior and structure of dimeric species. researchgate.netrsc.org The significant upfield shifts observed for the methine protons of the isopropoxide groups in cerium(III) analogues are indicative of the paramagnetic influence of the lanthanide ion and can be used to infer structural arrangements. researchgate.net Furthermore, 2D NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to confirm the formation of dimeric structures in solution and to monitor the in-situ growth of polymers initiated by these alkoxide complexes. rsc.orgresearchgate.net

For direct observation of the metal center, ¹⁷¹Yb NMR spectroscopy is a viable, albeit less common, technique. northwestern.edu It has been applied to various inorganic and organoytterbium complexes, providing insights into the electronic structure and coordination environment of the ytterbium ion. northwestern.edursc.org The chemical shifts and coupling constants observed in ¹⁷¹Yb NMR can be correlated with the geometry and nature of the ligands surrounding the metal center.

Reaction monitoring using NMR is also a crucial application. For example, benchtop NMR spectrometers have been utilized to follow the progress of reactions in real-time. nih.govosf.io By monitoring the changes in the ¹H or ¹⁹F NMR spectra, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products, providing valuable kinetic and mechanistic data. researchgate.netnih.govosf.io

X-ray Diffraction (XRD) and Crystallographic Analysis of Ytterbium(III) i-propoxide-Based Systems

X-ray diffraction (XRD) is an indispensable technique for determining the crystal structure and phase purity of solid materials derived from ytterbium(III) isopropoxide. Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive structural picture of crystalline compounds. For instance, single-crystal XRD studies on lanthanide-salan isopropoxide complexes have revealed the formation of dimeric structures, providing insights into how the steric bulk of the ligands influences the coordination geometry around the metal centers. rsc.org

Powder XRD is routinely used to identify the crystalline phases present in a sample. msu.edu In the synthesis of ytterbium-doped materials, XRD patterns confirm the incorporation of Yb³⁺ ions into the host lattice by observing systematic shifts in the diffraction peaks. For example, in the preparation of LiAlO₂:Yb³⁺ phosphors, XRD analysis confirmed the formation of a tetragonal single-phase material, indicating that the ytterbium ions were successfully incorporated into the host crystal structure without inducing significant changes. bhu.ac.in Similarly, in Yb³⁺-doped Y₂O₃ nanoparticles, XRD patterns showed that the materials retained the cubic structure of the host yttria, with slight changes in the lattice parameters consistent with the substitution of Y³⁺ by the slightly smaller Yb³⁺ ion. researchgate.net

The average crystallite size of nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. This has been applied to Eu³⁺ and Tb³⁺ doped Y₂O₃ nanoparticles synthesized from an yttrium oxo-isopropoxide precursor, where crystallite sizes were calculated to be in the nanometer range. scirp.orgscirp.org

Photoluminescence and Optical Spectroscopic Investigations

Photoluminescence (PL) spectroscopy is a key technique for characterizing the optical properties of materials derived from ytterbium(III) isopropoxide, particularly those designed for applications in lighting, displays, and sensing.

Ytterbium(III) ions exhibit a simple electronic structure with a single excited state (²F₅/₂) and a ground state (²F₇/₂). This results in a characteristic near-infrared (NIR) emission centered around 980 nm. bhu.ac.inaip.org The emission spectra of Yb³⁺-doped materials, such as LiAlO₂, show this distinct emission band upon excitation. bhu.ac.in The intensity and specific wavelength of the emission can be influenced by the host material and the concentration of the Yb³⁺ dopant. bhu.ac.insemanticscholar.org

Excitation spectroscopy is used to determine the most efficient wavelengths for exciting the Yb³⁺ luminescence. The excitation spectrum often reveals broad bands corresponding to charge transfer transitions within the host lattice or between the Yb³⁺ ion and neighboring atoms, as well as sharp lines corresponding to the f-f transitions of the Yb³⁺ ion itself. bhu.ac.inaip.orgresearchgate.net For instance, in LiAlO₂:Yb³⁺, a broad excitation peak centered at 254 nm is attributed to transitions involving the host lattice. bhu.ac.in In GdVO₄:Er³⁺/Yb³⁺ systems, excitation into the charge transfer band of the vanadate (B1173111) group can lead to sensitization of the Yb³⁺ emission. aip.org

The phenomenon of upconversion, where lower energy excitation (typically around 980 nm) leads to higher energy emission (e.g., in the visible range), is often studied in materials co-doped with Yb³⁺ and other lanthanide ions like Er³⁺ or Ho³⁺. nih.govresearchgate.net In these systems, Yb³⁺ acts as a sensitizer, absorbing the excitation energy and transferring it to the other lanthanide ion, which then emits at shorter wavelengths.

The fine structure of the Yb³⁺ emission and excitation spectra is highly sensitive to the local environment around the ion. The crystal field of the host material splits the ²F₅/₂ and ²F₇/₂ energy levels into multiple sublevels (Stark levels). Transitions between these Stark levels give rise to multiple sharp peaks within the main emission band. bhu.ac.in The number and position of these peaks can provide information about the symmetry of the site occupied by the Yb³⁺ ion. bhu.ac.in

In some cases, the interaction of the Yb³⁺ ion with lattice vibrations (phonons) can lead to the appearance of vibronic sidebands in the emission spectrum. bhu.ac.in The analysis of these sidebands can offer further insights into the electron-phonon coupling strength in the material.

Furthermore, the luminescence decay time of the Yb³⁺ emission is another important parameter that is sensitive to the local environment. Non-radiative decay processes, which can be influenced by defects or impurities in the host lattice, can shorten the decay time. semanticscholar.org

Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for visualizing the morphology, size, and structure of materials derived from ytterbium(III) isopropoxide at the micro- and nanoscale.

TEM offers even higher resolution, allowing for the direct measurement of nanoparticle size, size distribution, and internal structure. nanocomposix.comnih.gov TEM images of Y₂O₃ nanoparticles doped with Eu³⁺ and Tb³⁺, prepared from an yttrium oxo-isopropoxide precursor, showed both individually dispersed particles and some agglomerates. scirp.orgscirp.org High-resolution TEM (HR-TEM) can even reveal the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and orientation. researchgate.net

The following table summarizes the morphological characterization of various ytterbium-containing materials using electron microscopy.

MaterialSynthesis MethodMicroscopy TechniqueObserved Morphology
LiAlO₂:Yb³⁺Solution CombustionSEMIrregular, porous, foam-like structure with cracks and voids bhu.ac.in
Y₂O₃:Eu³⁺/Tb³⁺HydrothermalTEMSingle dispersed particles and agglomerates; sizes from 28-51 nm scirp.orgscirp.org
BaTiO₃:(Er,Yb) FilmsSol-GelSEMDecreased film thickness with higher annealing temperature mdpi.com
Al₂O₃:Yb³⁺Novel method with organic derivativesHR-TEMCrystalline nanoparticles researchgate.net
Yb₂O₃ (raw material)Not specifiedSEMMicro-sized particles (~10 µm) researchgate.net

Elemental Analysis Techniques (e.g., EDX, XPS) for Compositional Determination

Determining the elemental composition and chemical states of the constituent elements is critical for understanding the properties of materials derived from ytterbium(III) isopropoxide. Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) are two powerful techniques for this purpose.

EDX, often coupled with SEM or TEM, provides a rapid qualitative and semi-quantitative analysis of the elemental composition of a sample. mdpi.com By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can confirm the presence of ytterbium and other expected elements. For instance, EDX analysis of Al₂O₃:Yb³⁺ nanopowders confirmed the presence of ytterbium within the alumina (B75360) matrix. researchgate.net

XPS is a surface-sensitive technique that provides detailed information about the elemental composition, empirical formula, and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. rockymountainlabs.comthermofisher.com By analyzing the kinetic energies of photoelectrons ejected from the sample upon X-ray irradiation, XPS can identify the elements present and their bonding environments. thermofisher.com For example, in Yb-doped Y₂O₃ nanoparticles, XPS analysis has been used to confirm the presence of Yb³⁺ ions. researchgate.net High-resolution XPS spectra of the Y 3d or Yb 4d regions can be used to distinguish between different chemical states, such as oxides and hydroxides. researchgate.net Angle-resolved XPS (ARXPS) can provide depth-profiling information, which is particularly useful for analyzing the composition of thin films and coatings. thermofisher.com

The table below presents a summary of findings from elemental analysis of ytterbium-containing materials.

MaterialAnalytical TechniqueKey Findings
Al₂O₃:Yb³⁺EDXConfirmed the presence of Yb in the Al₂O₃ nanopowders. researchgate.net
Yb:Y₂O₃XPSConfirmed the presence of Yb³⁺ ions in the Y₂O₃ host. researchgate.net
Y₂O₃ Thin FilmsXPSIdentified Y 3d binding energies corresponding to Y³⁺ in Y₂O₃. researchgate.net
Ce and Yb containing thin filmsXPSUsed to study the composition and oxygen-to-cerium ratio. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Phase Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful, non-destructive approach to analyze materials derived from this compound. These methods provide detailed information on the molecular level, enabling both the "fingerprinting" of chemical functional groups and the identification of specific crystalline phases in the final material. nih.govresearchgate.netsci-hub.se The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive structural characterization, from the initial precursor chemistry to the final solid-state structure of the derived compounds. sci-hub.selabmanager.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly effective for identifying the functional groups present in a sample by measuring the absorption of infrared radiation, which excites molecular vibrations. labmanager.com In the context of materials synthesized from this compound, FTIR is crucial for tracking the chemical transformation from the organometallic precursor to the final inorganic material, such as Ytterbium(III) Oxide (Yb₂O₃).

The spectrum of the this compound precursor is characterized by absorptions related to the isopropoxy group. datapdf.com Key identifying features include a doublet associated with the gem-dimethyl structure and distinct C-O stretching vibrations. datapdf.com Upon thermal decomposition (calcination) of the precursor to form Yb₂O₃, these organic-related bands disappear, and new bands corresponding to the Yb-O vibrations in the oxide lattice emerge. researchgate.net This transformation provides clear evidence of the complete conversion of the precursor.

The table below details the characteristic FTIR absorption bands for the this compound precursor and the resulting Yb₂O₃.

Wavenumber (cm⁻¹)AssignmentCompoundReference
1377 and 1364gem-dimethyl group vibrationsThis compound datapdf.com
1176 - 1168Isopropoxy group vibrationsThis compound datapdf.com
1136 - 1127Isopropoxy group vibrationsThis compound datapdf.com
1012 - 1006C-O stretch (enhanced by M-O-C bond)This compound datapdf.com
~400-600Yb-O stretching and bending vibrationsYtterbium(III) Oxide (Yb₂O₃) researchgate.net

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to the lattice vibrations of crystalline materials. This makes it an invaluable tool for identifying the specific polymorphs (crystal structures) of materials derived from this compound. labmanager.comresearchgate.net Different phases of a compound, such as the cubic, monoclinic, or hexagonal phases of rare-earth sesquioxides, will produce distinct Raman spectra, allowing for unambiguous phase identification. researchgate.net

For instance, Ytterbium(III) Oxide (Yb₂O₃) derived from the isopropoxide precursor can be analyzed to confirm its crystal structure. The stable phase of Yb₂O₃ at ambient pressure is the cubic (C-type) structure, which has characteristic Raman peaks. researchgate.net Theoretical and experimental studies have shown that Raman spectroscopy can be used to identify these polymorphs and even to study pressure-induced phase transitions. researchgate.netrsc.org The ability to distinguish between different crystal structures is critical, as the material's properties are often phase-dependent.

The following table presents key Raman peaks used for the identification of the cubic phase of Yb₂O₃.

Wavenumber (cm⁻¹)AssignmentMaterial PhaseReference
~391Vibrational mode of Yb-O bondsCubic Yb₂O₃ researchgate.net

By combining FTIR and Raman spectroscopy, researchers can achieve a thorough characterization of materials derived from this compound. FTIR confirms the chemical conversion and removal of organic ligands, while Raman provides a definitive identification of the resulting crystalline phase, ensuring precise control over the final material's structure.

Ytterbium Iii I Propoxide As a Precursor in Advanced Materials Synthesis

Thin Film Deposition Technologies Utilizing Ytterbium(III) i-propoxide Precursors

This compound serves as a valuable metal-organic precursor for creating thin films of ytterbium-containing oxides. Its volatility and reactivity are key characteristics that enable its use in several advanced deposition technologies. abcr.comamericanelements.com

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow thin films of various materials by reacting gaseous precursors on a heated substrate. science.gov The process offers excellent control over film composition, thickness, and uniformity, making it suitable for large-scale production. science.gov this compound is noted as a volatile precursor suitable for the MOCVD of ytterbium oxide films. abcr.com

In a typical MOCVD process, the precursor is vaporized and transported into a reaction chamber by a carrier gas. Upon reaching the heated substrate, the precursor molecules decompose and react, depositing a thin film of the desired material. While other organometallic compounds like ytterbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Yb(TMHD)₃) are also widely employed in MOCVD for depositing ytterbium-based films, the alkoxide nature of this compound offers an alternative chemical pathway for deposition. ereztech.comresearchgate.net The choice of precursor often depends on the desired film properties and deposition conditions, such as temperature and pressure.

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds materials one atomic layer at a time. nih.govopticsjournal.net It is a variant of CVD that relies on sequential, self-limiting surface reactions. opticsjournal.net This method provides exceptional control over film thickness and conformality, even on complex three-dimensional structures. opticsjournal.netresearchgate.net The process involves alternating pulses of different precursors, separated by purge steps, ensuring that each reaction goes to completion before the next begins. nih.gov

This compound is identified as a potential precursor for ALD processes due to its volatility. abcr.com In a hypothetical ALD cycle for ytterbium oxide (Yb₂O₃), a pulse of this compound would be introduced into the reactor to chemisorb onto the substrate surface. After purging the excess precursor, a co-reactant, such as water vapor or ozone, is pulsed in to react with the surface-bound species, forming a monolayer of Yb₂O₃ and regenerating the surface for the next cycle. nih.gov While specific studies detailing the use of this compound are less common than for other precursors like Y(MeCp)₂(iPr-nPrAMD) or Y(EtCp)₂(iPr-amd), its fundamental properties make it a viable candidate for developing new ALD processes for rare-earth oxides. mdpi.comcore.ac.uk

Sol-Gel Derived Film Fabrication

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials. It involves the hydrolysis and polycondensation of metal alkoxide precursors to form a colloidal suspension (the "sol"), which then undergoes gelation to form a solid network (the "gel"). scirp.org this compound is an ideal precursor for this method.

A typical sol-gel route using this compound involves dissolving it in a suitable solvent, often an alcohol, followed by the controlled addition of water to initiate hydrolysis. This process can be used to create pure ytterbium oxide (Yb₂O₃) films or more complex multi-component oxide films. For instance, researchers have successfully synthesized (1−x)Pb[Yb₁/₂Nb₁/₂]O₃–xPbTiO₃ (PYbN–PT) thin films using ytterbium isopropoxide as the ytterbium source. aip.orgnih.gov In this process, ytterbium isopropoxide is dissolved in 2-methoxyethanol (B45455) and refluxed with other metal alkoxide precursors, such as niobium ethoxide and titanium isopropoxide, before being deposited on a substrate via spin-coating and subsequent annealing. aip.orgnih.gov

Table 1: Research Findings on Sol-Gel Film Fabrication Using Ytterbium Isopropoxide
Film CompositionPrecursorsSolventDeposition MethodAnnealing TemperatureKey FindingReference
Pb[Yb1/2Nb1/2]O3–PbTiO3 (PYbN-PT)Ytterbium isopropoxide, Niobium ethoxide, Titanium isopropoxide, Lead acetate (B1210297) trihydrate2-methoxyethanol (2-MOE)Spin-coating750 °CHighly (001)-oriented films were achieved on LNO/Si substrates, exhibiting good dielectric properties (εr ≈ 1050 at 1 kHz). nih.gov
Yb2O3Ytterbium isopropoxideEthanolNot specified (general method)600–800 °CAn alkoxide-based sol-gel route enables the synthesis of nanoscale Yb₂O₃ with tailored porosity.

Ytterbium-Doped Garnets and Other Complex Oxide Films

Ytterbium-doped materials, particularly yttrium aluminum garnet (Y₃Al₅O₁₂, YAG), are of immense interest for applications in high-power solid-state lasers. crystaltech.skaip.org The sol-gel method, utilizing alkoxide precursors, presents a powerful route for fabricating high-purity, homogeneous thin films of these complex oxides at lower temperatures than traditional solid-state reaction methods. researchgate.net

The synthesis of multi-layer luminescent Y₃Al₅O₁₂:Tb³⁺ coatings from alkoxide precursors has been demonstrated, showcasing the viability of this approach for garnet structures. researchgate.net Similarly, Yb-doped YAG films can be prepared using a mixture of metal alkoxides, including an ytterbium alkoxide like this compound, an yttrium alkoxide, and an aluminum alkoxide. The precursors are dissolved in a common solvent, hydrolyzed, and then deposited onto a substrate. Subsequent heat treatment crystallizes the film into the desired garnet phase. The Pechini method, a modification of the sol-gel process, is also widely used for preparing YAG materials and can be adapted for doped compositions. vu.lt

Nanomaterial Fabrication and Engineering with this compound

The chemical reactivity of this compound also makes it a key ingredient in the bottom-up synthesis of engineered nanoparticles. The sol-gel method is particularly prominent in this area, allowing for precise control over particle size, composition, and properties.

Synthesis of Ytterbium-Doped Oxide Nanoparticles (e.g., TiO₂, Y₂O₃, BaTiO₃)

Ytterbium-doped oxide nanoparticles are investigated for a wide range of applications, including photocatalysis, bio-imaging, and as upconversion phosphors that can convert infrared light to visible light.

Ytterbium-Doped Titanium Dioxide (Yb:TiO₂): The sol-gel technique is frequently used to synthesize Yb-doped TiO₂ nanoparticles. scirp.orgscirp.orgresearchgate.net The process typically involves the hydrolysis and condensation of titanium(IV) isopropoxide (TTIP) in the presence of an ytterbium precursor. scirp.orgscirp.org While some studies use ytterbium salts like nitrates or oxides as the dopant source, scirp.orgrdd.edu.iqjournalssystem.com this compound can be used as a co-precursor with TTIP in an alcohol-based solvent system. The introduction of Yb³⁺ ions into the TiO₂ lattice can modify its optical and electronic properties. For example, Yb-doping has been shown to enhance the transmission rate in the mid-infrared range, suggesting applications as optical filters. scirp.orgscirp.org

Table 2: Research Findings on Sol-Gel Synthesis of Yb³⁺:TiO₂ Nanoparticles
Yb³⁺ Doping (wt%)PrecursorsResulting PhaseKey FindingReference
0, 0.21, 0.68, 1.13Titanium(IV)-isopropoxide (TTIP), Ytterbium(III) oxideAnataseDoping increased the mid-IR transmission rate from 1.82% (pure) to 58.1% (at 1.13 wt% Yb³⁺). scirp.orgscirp.org
5% Er, 10% YbTitanium(IV)-isopropoxide (TTIP), Erbium(III) nitrate, Ytterbium(III) nitrateAmorphous (as-prepared)Co-doping with Er/Yb is studied for upconversion luminescence efficiency. rdd.edu.iq

Ytterbium-Doped Yttrium Oxide (Yb:Y₂O₃): Yttrium oxide (Y₂O₃), or yttria, is an excellent host material for rare-earth ions for luminescent applications. This compound can serve as the dopant precursor in the synthesis of Yb:Y₂O₃ nanoparticles. A related precursor, yttrium oxo-isopropoxide, has been used in hydrothermal processes to synthesize Eu³⁺ and Tb³⁺ doped Y₂O₃ nanoparticles, demonstrating the utility of isopropoxide-based chemistry. scirp.orgscirp.orgresearchgate.net The resulting crystalline nanoparticles, with sizes ranging from 28 to 51 nm, show strong luminescence, making them suitable for applications as nanophosphors. scirp.orgscirp.org

Ytterbium-Doped Barium Titanate (Yb:BaTiO₃): Barium titanate (BaTiO₃) is a well-known ferroelectric material. Doping with rare-earth ions like ytterbium can impart novel optical properties, such as upconversion photoluminescence. goettingen-research-online.de Sol-gel and polymer precursor methods are used to synthesize Yb-doped BaTiO₃ nanoparticles. These syntheses often employ titanium isopropoxide as the titanium source, while the barium and ytterbium are introduced as acetate salts. goettingen-research-online.denih.gov The precursors are dissolved in a solvent like acetic acid or ethanol, followed by a reaction to form a gel, which is then calcined to yield the final crystalline nanoparticles. goettingen-research-online.denih.gov These materials are investigated for their ability to detect structural phase transitions through changes in their optical emission. goettingen-research-online.de

Control over Nanostructure Morphology and Crystallinity

The use of this compound as a precursor allows for significant control over the morphology and crystallinity of the resulting nanostructures. This control is crucial for tailoring the material's properties to specific applications.

Sol-gel methods utilizing this compound enable the synthesis of ytterbium oxide (Yb₂O₃) nanostructures with tailored porosity and particle size. The process typically involves the hydrolysis of the isopropoxide in an alcohol solution, followed by drying and calcination. The calcination temperature plays a significant role in determining the final properties of the material. For instance, lower calcination temperatures can yield mesoporous structures with high surface areas, while higher temperatures lead to larger crystallite sizes.

The addition of chelating agents during the synthesis process can further refine the morphology, leading to improved particle uniformity. Similarly, the choice of synthesis method, such as hydrothermal processes, can influence the crystalline structure and particle size of the resulting nanoparticles. scirp.org

Table 1: Effect of Calcination Temperature on Yb₂O₃ Properties via Sol-Gel Route

Calcination Temperature (°C) Surface Area (m²/g) Crystallite Size (nm)
600 150 8.2
800 45 22.1

Data sourced from a representative sol-gel protocol for ytterbium oxide synthesis.

Development of Luminescent and Optical Materials for Advanced Technologies

This compound is a key component in the development of materials with specific luminescent and optical properties essential for modern technologies.

Phosphor Synthesis and Luminescence Enhancement in Display and Lighting Applications

In the field of luminescent materials, this compound is used to synthesize phosphors. When doped into a host matrix like yttrium oxide (Y₂O₃), ytterbium ions (Yb³⁺) can act as sensitizers, enhancing the luminescence of other rare-earth ions. rsc.org This is particularly relevant in the development of phosphors for displays and solid-state lighting.

Applications in Solid-State Lasers and Optical Devices

Ytterbium-doped materials are fundamental to the operation of high-power solid-state lasers. 103.42.201 this compound serves as a precursor for creating the ytterbium-doped gain media used in these lasers, such as ytterbium-doped yttrium aluminum garnet (Yb:YAG). 103.42.201mdpi.com These materials are chosen for their excellent thermal, mechanical, and optical properties. 103.42.201

The high absorption and emission cross-sections of Yb₂O₃ make it an ideal dopant for fiber lasers used in industrial applications like cutting. Ytterbium-doped lasers typically emit light in the 1.03–1.08 µm wavelength range, which is suitable for high-power applications.

High-Performance Ceramics and Composites Derived from this compound

The use of this compound extends to the fabrication of high-performance ceramics and composites with enhanced mechanical and thermal properties.

Influence on Mechanical Properties of Ceramic Composites

In the production of ceramic matrix composites, such as silicon carbide (SiC) whisker-reinforced aluminum nitride (AlN) ceramics, metal-alkoxide precursors like yttrium isopropoxide (a related compound) have been shown to significantly improve mechanical properties. scispace.com While the specific use of this compound in this context is less documented, the principles of using metal alkoxides as sintering aids and dispersants are transferable.

For instance, using yttrium isopropoxide as both a sintering additive and a dispersant for the whiskers in AlN ceramics resulted in a notable increase in flexural strength and fracture toughness compared to using conventional yttria (Y₂O₃) powder. scispace.com This improvement is attributed to the better dispersion of the reinforcing phase and the formation of a uniform microstructure. scispace.com The use of such precursors can lead to composites with very high theoretical density. scispace.com

Table 2: Comparison of Mechanical Properties of SiC Whisker-Reinforced AlN Ceramics

Sintering Additive Flexural Strength (MPa) Fracture Toughness (MPa·m¹/²)
Y₂O₃ powder ~545 ~3.92
Yttrium isopropoxide 681 5.21

Data derived from a study on SiC whisker-reinforced AlN ceramics, showing an increase of 25% in flexural strength and 33% in fracture toughness with the use of the metal-alkoxide precursor. scispace.com

Mechanistic Investigations of Reactions Involving Ytterbium Iii I Propoxide

Elucidation of Reaction Pathways in Ytterbium(III)-Catalyzed Processes

The Lewis acidic nature of the Ytterbium(III) center is central to its catalytic activity, activating substrates for subsequent transformations. While studies specifically detailing the reaction pathways for ytterbium(III) i-propoxide are specialized, the mechanisms can often be inferred from its more commonly studied counterpart, ytterbium(III) triflate [Yb(OTf)₃], and other lanthanide alkoxides due to their similar chemical behaviors.

In ring-opening polymerization (ROP) , a primary application for lanthanide alkoxides, the reaction is believed to proceed via a coordination-insertion mechanism. For the polymerization of cyclic esters like lactones, the process is initiated by the nucleophilic attack of the isopropoxide ligand onto the carbonyl carbon of the monomer. The pathway involves:

Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic ytterbium center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Initiation (Insertion): An isopropoxide ligand from the ytterbium catalyst attacks the activated carbonyl carbon, leading to the ring-opening of the lactone and the formation of a linear ester that remains attached to the ytterbium center through an alkoxide bond.

Propagation: The newly formed metal alkoxide end of the growing polymer chain then coordinates with another monomer molecule. The propagation step proceeds through repeated insertion of lactone monomers into the Yb-O bond of the growing chain. This living polymerization mechanism allows for the synthesis of polymers with controlled molecular weights and narrow distributions. nih.govacs.org

In other catalytic processes, such as reductive amination , ytterbium(III) compounds facilitate the initial condensation step. researchgate.net The reaction pathway involves the formation of an imine from a carbonyl compound and an amine, which is then reduced. The ytterbium catalyst activates the carbonyl group, promoting the formation of the imine intermediate. researchgate.net

Similarly, in decarboxylative etherification reactions catalyzed by Yb(OTf)₃, the reaction is initiated by the formation of a chelate complex between the ytterbium catalyst and the reagent, such as di-tert-butyl dicarbonate (B1257347). acs.org This activation is followed by nucleophilic attack from an alcohol, leading to the formation of the ether product. acs.org While the counter-ion (isopropoxide vs. triflate) can influence reactivity, the fundamental pathway of Lewis acid activation remains a common theme.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates in lanthanide-catalyzed reactions can be challenging due to their transient nature and paramagnetic properties. However, a combination of spectroscopic methods and mechanistic studies provides insight into their structure.

In the context of ROP, the key intermediate is the ytterbium alkoxide of the growing polymer chain . After the initial ring-opening, the active species is no longer the original this compound but rather a complex where one or more isopropoxide ligands have been replaced by the alkoxide end of the polymer. This species is the active center for the subsequent monomer insertions. nih.govacs.org

For reactions catalyzed by the related Yb(OTf)₃, intermediates have been more extensively studied. For instance, in diol-stabilized acidolysis of lignin (B12514952) models, key intermediates such as diol adducts and vinyl ethers have been monitored and identified. rsc.org In decarboxylative etherification, a proposed chelate complex between Yb(OTf)₃ and di-tert-butyl dicarbonate is considered the initial activated intermediate, which then reacts with the alcohol substrate. acs.org

In reactions involving singlet oxygen, the decomposition of a chemical source of singlet oxygen in the presence of ytterbium(III) β-diketonates leads to chemiluminescence. nih.gov This suggests that the key intermediate responsible for the light emission is generated from the reaction of singlet oxygen with the ligands of the ytterbium complex. nih.gov

Kinetic Studies of this compound Initiated and Catalyzed Reactions

Kinetic studies provide quantitative insight into reaction rates, orders, and activation parameters, further elucidating the reaction mechanism. The ring-opening polymerization of cyclic esters initiated by lanthanide alkoxides has been a focus of such studies.

For the ROP of ε-caprolactone initiated by yttrium(III) isopropoxide, a close analog of the ytterbium compound, the polymerization was found to be first-order in both monomer and initiator. acs.org Similar kinetic behavior was observed in the ROP of a permethoxylated ε-caprolactone, where a linear relationship between ln([M]₀/[M]) and polymerization time confirmed a living polymerization process with a constant concentration of active centers. nih.gov This first-order dependence on the monomer is characteristic of the coordination-insertion mechanism where the coordination of the monomer is the rate-determining step. colab.ws

Kinetic data for the polymerization of isoprene (B109036) using a neodymium(III) isopropoxide [Nd(OiPr)₃]-methylaluminoxane (MAO) catalyst system also showed that the polymerization proceeded in the first order with respect to the monomer concentration. researchgate.net The reaction rate was observed to increase with higher temperatures and higher co-catalyst to catalyst ratios. researchgate.net

The table below summarizes kinetic findings for ROP reactions initiated by lanthanide isopropoxides, which serve as a model for the behavior of this compound.

Catalyst SystemMonomerKey Kinetic FindingsReference
Yttrium(III) isopropoxideε-CaprolactoneFirst-order in monomer and initiator. acs.org
Yttrium(III) isopropoxidePermethoxylated ε-caprolactoneLinear dependence of ln([M]₀/[M]) on time, supporting a living polymerization. nih.gov
Neodymium(III) isopropoxide / MAOIsopreneFirst-order with respect to monomer concentration. Rate increases with temperature. researchgate.net

These kinetic profiles, particularly the first-order dependence on the monomer, are consistent with the proposed coordination-insertion pathway for ring-opening polymerizations.

Emerging Research Directions and Future Outlook

The scientific community's interest in Ytterbium(III) i-propoxide and related lanthanide alkoxides is driven by their potential in advanced materials science and catalysis. Future research is poised to expand on their unique electronic and chemical properties, focusing on the development of novel multifunctional materials, predictive computational models, sustainable chemical practices, and sophisticated analytical techniques for real-time reaction monitoring.

Q & A

Q. How can computational chemistry complement experimental studies of this compound reactivity?

  • Methodological Answer : Density functional theory (DFT) predicts ligand exchange barriers and transition states. Pair with experimental kinetics (e.g., Eyring plots) to validate activation energies. CASSCF calculations model f-electron effects in redox-active systems .

Q. What criteria ensure ethical and rigorous literature reviews for this compound studies?

  • Methodological Answer : Prioritize primary sources (e.g., peer-reviewed journals) over patents or non-peer-reviewed platforms. Use citation tracking tools (e.g., Web of Science) to map seminal works. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.